molecular formula C11H16O3 B14662919 1-(Dimethoxymethyl)-4-(methoxymethyl)benzene CAS No. 46316-11-4

1-(Dimethoxymethyl)-4-(methoxymethyl)benzene

Cat. No.: B14662919
CAS No.: 46316-11-4
M. Wt: 196.24 g/mol
InChI Key: GCGPGMJUNBCZCO-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-4-(methoxymethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a dimethoxymethyl group at the first position and a methoxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-4-(methoxymethyl)benzene typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the alkylation of benzene with dimethoxymethyl chloride and methoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-4-(methoxymethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring. Halogenation, nitration, and sulfonation can be performed using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Br2 in the presence of FeBr3 for bromination, HNO3 and H2SO4 for nitration.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(Dimethoxymethyl)-4-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of aromatic compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-4-(methoxymethyl)benzene involves its interaction with molecular targets through its functional groups. The dimethoxymethyl and methoxymethyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological pathways.

Comparison with Similar Compounds

  • 1-(Dimethoxymethyl)benzene
  • 4-(Methoxymethyl)benzene
  • 1,4-Dimethoxybenzene

Comparison: 1-(Dimethoxymethyl)-4-(methoxymethyl)benzene is unique due to the presence of both dimethoxymethyl and methoxymethyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties compared to its analogs, making it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

46316-11-4

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-(methoxymethyl)benzene

InChI

InChI=1S/C11H16O3/c1-12-8-9-4-6-10(7-5-9)11(13-2)14-3/h4-7,11H,8H2,1-3H3

InChI Key

GCGPGMJUNBCZCO-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(OC)OC

Origin of Product

United States

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